molecular formula C15H24 B14529382 1-Hexyl-4-propylbenzene CAS No. 62449-88-1

1-Hexyl-4-propylbenzene

Cat. No.: B14529382
CAS No.: 62449-88-1
M. Wt: 204.35 g/mol
InChI Key: RRIQMBHDSPIGBZ-UHFFFAOYSA-N
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Description

1-Hexyl-4-propylbenzene (C₆H₁₃–C₆H₄–C₃H₇) is an alkyl-substituted benzene derivative featuring a hexyl group at the 1-position and a propyl group at the 4-position of the aromatic ring. Such compounds are typically studied for their physicochemical properties, including boiling/melting points, solubility, and applications in organic synthesis or material science.

Properties

CAS No.

62449-88-1

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1-hexyl-4-propylbenzene

InChI

InChI=1S/C15H24/c1-3-5-6-7-9-15-12-10-14(8-4-2)11-13-15/h10-13H,3-9H2,1-2H3

InChI Key

RRIQMBHDSPIGBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-4-propylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. The reaction involves the alkylation of benzene with hexyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include anhydrous conditions and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up for large-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the separation and purification of the product may involve distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-4-propylbenzene undergoes various chemical reactions typical of aromatic compounds, including:

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures.

    Sulfonation: Sulfur trioxide (SO₃) or concentrated sulfuric acid.

    Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products:

    Nitration: Nitro derivatives of this compound.

    Oxidation: Hexanoic acid and propanoic acid derivatives.

    Reduction: Cyclohexyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for 1-Hexyl-4-propylbenzene is absent, comparisons can be drawn to structurally related alkylbenzenes from the evidence:

Alkyl Chain Length and Substituent Effects

1-(Cyclopropylmethyl)-4-methoxybenzene (): Structure: Methoxy group at the 4-position and a cyclopropylmethyl group at the 1-position. Methoxy groups enhance electron density in the aromatic ring, increasing reactivity in electrophilic substitution reactions. Key Difference: Linear alkyl chains (hexyl/propyl) in this compound likely improve hydrophobicity and thermal stability compared to bulky cyclopropylmethyl substituents .

4-N-Hexylbenzylamine ():

  • Structure : Hexyl group at the 4-position with an amine functional group.
  • Impact : The amine group introduces polarity, enabling hydrogen bonding and higher solubility in aqueous media compared to purely alkyl-substituted benzenes like this compound.
  • Key Difference : Absence of polar functional groups in this compound would result in lower reactivity in acid-base reactions and reduced miscibility with polar solvents .

Toxicity and Handling

1-(1-Ethynylcyclopropyl)-4-methoxybenzene (–4):

  • Toxicity : Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Requires respiratory protection (e.g., P95/P1 masks) and gloves.
  • Key Difference : Linear alkylbenzenes like this compound are generally less toxic due to the absence of reactive ethynyl or cyclopropyl groups, which may degrade into hazardous byproducts .

Environmental Behavior

Ethylbenzene Derivatives ():

  • Mobility in Soil : Short alkyl chains (e.g., ethyl) increase soil mobility, while longer chains (hexyl/propyl) enhance adsorption to organic matter, reducing environmental spread.
  • Biodegradability : Branched or cyclic substituents (e.g., cyclopropyl) resist microbial degradation compared to linear alkyl chains .

Data Limitations and Recommendations

  • Gaps in Evidence: None of the provided sources directly address this compound. Key parameters such as melting/boiling points, synthetic routes, or spectroscopic data are unavailable.
  • Suggested Research :
    • Consult databases like PubChem, Reaxys, or SciFinder for experimental data.
    • Perform computational modeling (e.g., DFT) to predict properties like logP, vapor pressure, and reactivity.
    • Compare with well-studied analogs (e.g., 1,4-dihexylbenzene or 1-propyl-4-methylbenzene) for empirical trends.

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